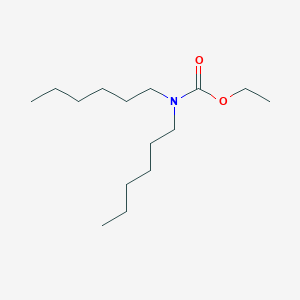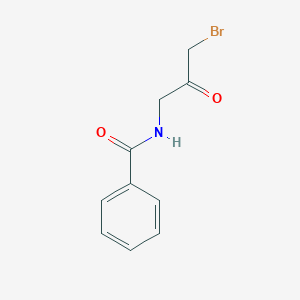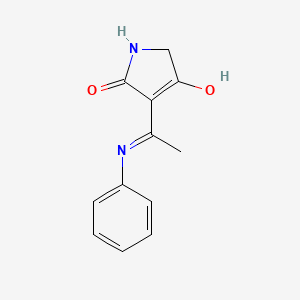
4,4'-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol): is a chemical compound known for its unique structure and properties. It is a derivative of bisphenol, characterized by the presence of two phenol groups connected by a propane bridge, with tert-butyl groups attached to the phenol rings. This compound is widely used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) typically involves the reaction of 3,5-di-tert-butylphenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired bisphenol derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) has numerous applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in drug formulations due to its stability and reactivity.
Industry: Utilized as an additive in lubricants, plastics, and rubber to enhance their performance and longevity.
Wirkmechanismus
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) involves its ability to donate hydrogen atoms from the phenol groups, acting as an antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen donation, thereby protecting cells and materials from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Bisphenol A: Another bisphenol derivative with similar structural features but without the tert-butyl groups.
Tetrabromobisphenol A: A brominated derivative used as a flame retardant.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A compound with multiple phenol groups linked through a pentaerythritol core, used as an antioxidant in polymers.
Uniqueness: 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance its stability. This makes it particularly effective as an antioxidant and stabilizer in various applications.
Eigenschaften
CAS-Nummer |
65192-07-6 |
|---|---|
Molekularformel |
C31H48O2 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
3,5-ditert-butyl-4-[2-(2,6-ditert-butyl-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C31H48O2/c1-27(2,3)21-15-19(32)16-22(28(4,5)6)25(21)31(13,14)26-23(29(7,8)9)17-20(33)18-24(26)30(10,11)12/h15-18,32-33H,1-14H3 |
InChI-Schlüssel |
INJQRCVPSSLYAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1C(C)(C)C2=C(C=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





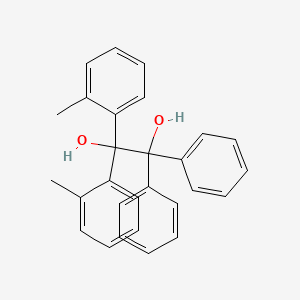



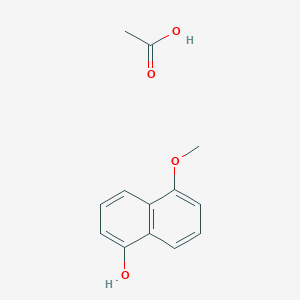
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)

